Cas no 2090982-58-2 (methyl 5-(morpholin-3-yl)furan-2-carboxylate)

Methyl 5-(morpholin-3-yl)furan-2-carboxylate is a heterocyclic compound combining morpholine and furan moieties, offering versatile reactivity for synthetic applications. Its structure features a carboxylate ester at the 2-position of the furan ring and a morpholine substitution at the 5-position, making it a valuable intermediate in medicinal and organic chemistry. The morpholine group enhances solubility and bioavailability, while the furan core provides a rigid scaffold for further functionalization. This compound is particularly useful in the synthesis of pharmacologically active molecules, agrochemicals, and functional materials. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex molecular architectures.
methyl 5-(morpholin-3-yl)furan-2-carboxylate structure
2090982-58-2 structure
Product Name:methyl 5-(morpholin-3-yl)furan-2-carboxylate
CAS No:2090982-58-2
MF:C10H13NO4
MW:211.214523077011
MDL:MFCD32292601
CID:5239566
Update Time:2025-06-03

methyl 5-(morpholin-3-yl)furan-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxylic acid, 5-(3-morpholinyl)-, methyl ester
    • methyl 5-(morpholin-3-yl)furan-2-carboxylate
    • MDL: MFCD32292601
    • Inchi: 1S/C10H13NO4/c1-13-10(12)9-3-2-8(15-9)7-6-14-5-4-11-7/h2-3,7,11H,4-6H2,1H3
    • InChI Key: QSEAYYOYGZLVDF-UHFFFAOYSA-N
    • SMILES: O1C(C2COCCN2)=CC=C1C(OC)=O

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Additional information on methyl 5-(morpholin-3-yl)furan-2-carboxylate

Research Brief on Methyl 5-(morpholin-3-yl)furan-2-carboxylate (CAS: 2090982-58-2): Recent Advances and Applications

Methyl 5-(morpholin-3-yl)furan-2-carboxylate (CAS: 2090982-58-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and emerging applications in pharmaceutical research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of methyl 5-(morpholin-3-yl)furan-2-carboxylate via a multi-step reaction involving palladium-catalyzed cross-coupling and subsequent functionalization. The compound's furan core and morpholine moiety were identified as critical for its binding affinity to protein targets, particularly in the modulation of PI3K/AKT/mTOR signaling pathways. Researchers reported a yield of 78% under optimized conditions, with high purity (>98%) confirmed by HPLC and NMR spectroscopy.

In pharmacological evaluations, methyl 5-(morpholin-3-yl)furan-2-carboxylate exhibited promising activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung adenocarcinoma), with IC50 values ranging from 12.5 to 18.7 μM. Mechanistic studies revealed its ability to induce apoptosis through caspase-3 activation and G2/M cell cycle arrest. Notably, the compound showed selective cytotoxicity towards cancer cells while sparing normal fibroblasts (NIH/3T3), suggesting a favorable therapeutic window.

Beyond oncology, recent patent filings (WO2023051234A1) have disclosed derivatives of methyl 5-(morpholin-3-yl)furan-2-carboxylate as novel anti-inflammatory agents targeting NLRP3 inflammasome. In vivo studies using LPS-induced murine models demonstrated significant reduction in pro-inflammatory cytokines (IL-1β, TNF-α) at doses of 10-25 mg/kg, with superior pharmacokinetic properties compared to reference compounds. The morpholine ring was found to enhance blood-brain barrier penetration, opening possibilities for CNS-related applications.

Structural-activity relationship (SAR) analyses published in Bioorganic & Medicinal Chemistry Letters (2024) identified key modifications that improve potency and metabolic stability. Introduction of electron-withdrawing groups at the 4-position of the furan ring increased target engagement by 3-fold, while N-methylation of the morpholine nitrogen enhanced oral bioavailability in preclinical models. These insights are guiding the design of second-generation analogs currently in preclinical development.

From a safety perspective, acute toxicity studies in rodents established an LD50 >500 mg/kg, with no observed hepatotoxicity at therapeutic doses. However, researchers caution about potential CYP3A4 inhibition (IC50 = 8.2 μM) that may require structural optimization to avoid drug-drug interactions in clinical settings. Ongoing formulation studies explore nanocrystal and liposomal delivery systems to further improve the compound's physicochemical properties.

The commercial landscape for methyl 5-(morpholin-3-yl)furan-2-carboxylate is evolving rapidly, with current market prices ranging from $320-$450 per gram for research quantities. Major suppliers have scaled up production to meet growing demand from academic and industrial researchers. Analytical standards (≥99.5% purity) are now available through specialized catalogs, facilitating broader adoption in drug discovery programs.

In conclusion, methyl 5-(morpholin-3-yl)furan-2-carboxylate represents a promising chemical scaffold with demonstrated potential across multiple therapeutic areas. Its well-characterized synthesis, favorable pharmacological profile, and modular structure for derivatization position it as a valuable tool compound for medicinal chemistry. Future research directions include exploration of its antimicrobial properties and development as a PET tracer for molecular imaging applications.

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